molecular formula C18H22ClN3O2 B5699905 Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Cat. No.: B5699905
M. Wt: 347.8 g/mol
InChI Key: SXCPRLQSPLTEDL-UHFFFAOYSA-N
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Description

Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring, a chlorinated phenyl group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction mixture is then stirred, filtered, and recrystallized to obtain the desired compounds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous aluminum chloride for rearrangements, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins like FtsZ . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Benzophenone derivatives
  • Isoxazole derivatives
  • Piperazine derivatives

Uniqueness

Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-4-15-17(13(3)24-20-15)18(23)22-9-7-21(8-10-22)16-11-14(19)6-5-12(16)2/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCPRLQSPLTEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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